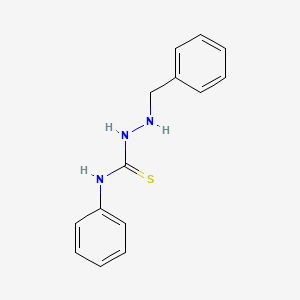
Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- is a chemical compound known for its diverse applications in various fields of science and industry This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide core with phenyl and phenylmethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, followed by treatment with sodium hydroxide to obtain the desired product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the compound.
Industrial Production Methods
While specific industrial production methods for Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl and phenylmethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound’s nucleophilic sites, including the hydrazine and thioamide groups, play a crucial role in its reactivity. These sites can interact with electrophilic centers in biological molecules, leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- can be compared with other similar compounds, such as:
Isothiosemicarbazide: Similar in structure but lacks the phenyl and phenylmethyl substituents.
Thiosemicarbazide: Another related compound with a simpler structure.
N-Aminothiourea: Shares the hydrazinecarbothioamide core but has different substituents.
The uniqueness of Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
712299-41-7 |
|---|---|
Formule moléculaire |
C14H15N3S |
Poids moléculaire |
257.36 g/mol |
Nom IUPAC |
1-(benzylamino)-3-phenylthiourea |
InChI |
InChI=1S/C14H15N3S/c18-14(16-13-9-5-2-6-10-13)17-15-11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H2,16,17,18) |
Clé InChI |
XRJNLECZQSLFLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNNC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


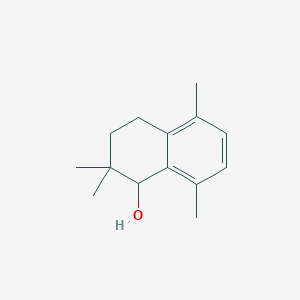

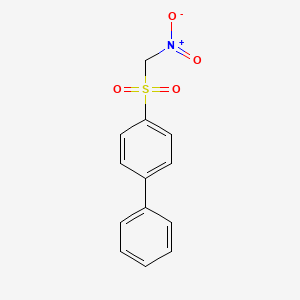
![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
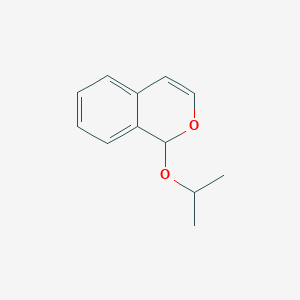
![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)
![{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B12535550.png)
![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)
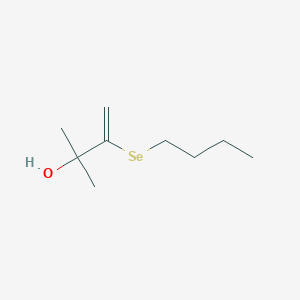
![6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B12535568.png)
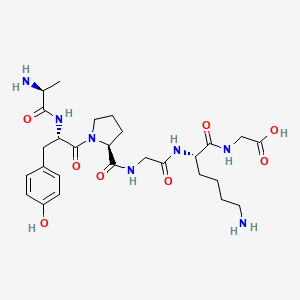
![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide](/img/structure/B12535576.png)

![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
